7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one
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Overview
Description
7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the class of tetrazoloquinazolines. These compounds are characterized by a fused ring system consisting of a tetrazole ring and a quinazoline ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with sodium azide in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system but with a pyrimidine ring instead of a quinazoline ring.
Quinazolinones: These compounds have a quinazoline ring system with a carbonyl group at the 4-position.
Imidazo[1,5-a]quinolines: These compounds have a similar fused ring system but with an imidazole ring instead of a tetrazole ring.
Uniqueness
7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one is unique due to its specific ring structure and the presence of a methyl group at the 7-position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.
Structure and Synthesis
The structural formula for this compound can be represented as follows:
The synthesis of this compound involves cyclization reactions that incorporate a tetrazole ring into the quinazoline framework, enhancing its biological activity.
Antimicrobial Activity
Research indicates that derivatives of tetrazoloquinazoline exhibit significant antimicrobial properties. A study screened various compounds against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 250 mg/L against these pathogens, indicating potent antibacterial activity .
Compound | Bacterial Strain | MIC (mg/L) |
---|---|---|
5-(2-(piperidin-1-yl)ethylthio)tetrazolo[1,5-c]quinazoline | Staphylococcus aureus | 250 |
9-bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline | E. coli | 300 |
Anticancer Activity
This compound has shown promising anticancer activity in various studies. A notable investigation involved screening against 60 human tumor cell lines by the National Cancer Institute (NCI). The results indicated that specific derivatives exhibited lethal effects at concentrations around 1.0 μM against acute lymphoblastic leukemia cell lines .
Cell Line | Compound | IC50 (μM) |
---|---|---|
CCRF-CEM | This compound | 1.0 |
MOLT-4 | 6.3 | 2.0 |
HL06-(TB) | 5.2 | 3.0 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound also exhibits anti-inflammatory effects. A study demonstrated that it could inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in THP-1 monocytic cells with an IC50 value below 50 µM . This suggests a potential therapeutic role in inflammatory diseases.
The mechanism of action for the biological activities of this compound involves several pathways:
- DNA Intercalation : Similar compounds have been shown to intercalate DNA, which may inhibit cancer cell proliferation by disrupting replication .
- Inhibition of Kinases : The compound may inhibit various kinases involved in cancer cell signaling pathways, such as EGFR and VEGFR-2 .
- Induction of Apoptosis : Studies have indicated that certain derivatives can trigger apoptosis in cancer cells by modulating key proteins like p53 and Bax .
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound:
- Case Study on Anticancer Efficacy :
- Case Study on Antimicrobial Properties :
Properties
CAS No. |
62483-65-2 |
---|---|
Molecular Formula |
C9H7N5O |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
7-methyl-4H-tetrazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C9H7N5O/c1-5-2-3-7-6(4-5)8(15)10-9-11-12-13-14(7)9/h2-4H,1H3,(H,10,11,13,15) |
InChI Key |
MQFSKODFTJAWQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=NN=N3)NC2=O |
Origin of Product |
United States |
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